molecular formula C8H14N2O2 B12965125 rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one

rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one

Cat. No.: B12965125
M. Wt: 170.21 g/mol
InChI Key: JIWZTSPWFUSTHR-HTRCEHHLSA-N
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Description

rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one: is a heterocyclic compound that features an oxazolo[3,2-a]pyrazine core

Preparation Methods

The synthesis of rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one typically involves multistep organic reactions. Common synthetic routes include:

Chemical Reactions Analysis

rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(3R,8aR)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one

InChI

InChI=1S/C8H14N2O2/c1-6-4-12-8(2)5-9-3-7(11)10(6)8/h6,9H,3-5H2,1-2H3/t6-,8-/m1/s1

InChI Key

JIWZTSPWFUSTHR-HTRCEHHLSA-N

Isomeric SMILES

C[C@@H]1CO[C@]2(N1C(=O)CNC2)C

Canonical SMILES

CC1COC2(N1C(=O)CNC2)C

Origin of Product

United States

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